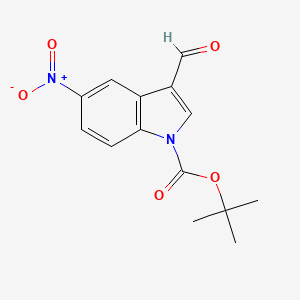

1-BOC-3-FORMYL-5-NITROINDOLE

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 3-formyl-5-nitroindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O5/c1-14(2,3)21-13(18)15-7-9(8-17)11-6-10(16(19)20)4-5-12(11)15/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGVAPQUBCFFZMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=C2)[N+](=O)[O-])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00654320 | |

| Record name | tert-Butyl 3-formyl-5-nitro-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00654320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914349-06-7 | |

| Record name | tert-Butyl 3-formyl-5-nitro-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00654320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-BOC-3-FORMYL-5-NITROINDOLE (CAS No. 914349-06-7)

Prepared for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-BOC-3-formyl-5-nitroindole, a key heterocyclic intermediate in organic synthesis and medicinal chemistry. The document elucidates its chemical identity, physicochemical properties, and strategic importance in the synthesis of complex molecules, particularly in the realm of drug discovery. Detailed synthetic protocols, mechanistic insights, and safety considerations are presented to equip researchers with the necessary knowledge for its effective and safe utilization. This guide is structured to offer not just procedural steps but also the underlying scientific principles that govern its reactivity and application, fostering a deeper understanding for innovative research.

Introduction: The Strategic Importance of Functionalized Indoles

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its unique electronic properties and ability to participate in various biological interactions make it a cornerstone in the design of new therapeutic agents. The strategic functionalization of the indole ring is paramount in modulating the pharmacological profile of these molecules. The introduction of a nitro group, as seen in this compound, significantly influences the electron density of the indole ring, opening avenues for diverse chemical transformations. This guide focuses on the title compound, a versatile building block whose utility is amplified by the presence of three key functional groups: a BOC-protected nitrogen, a formyl group at the 3-position, and a nitro group at the 5-position.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 914349-06-7 | [][3] |

| Molecular Formula | C14H14N2O5 | [3] |

| Molecular Weight | 290.27 g/mol | [3] |

| Appearance | Likely a solid | Inferred from related compounds |

| Solubility | Soluble in organic solvents like Chloroform, Dimethylformamide, and DMSO | Inferred from related compounds[4] |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. | General laboratory practice |

Characterization: The identity and purity of this compound are typically confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Synthesis and Mechanistic Considerations

The synthesis of this compound involves a multi-step process that strategically introduces the desired functional groups onto the indole scaffold. A plausible synthetic route is outlined below, drawing upon established methodologies for indole functionalization.

Synthetic Workflow

Caption: A general synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Illustrative)

Step 1: Protection of the Indole Nitrogen

-

Rationale: The acidic N-H proton of the indole ring can interfere with subsequent electrophilic substitution reactions. The tert-butyloxycarbonyl (BOC) group is an excellent choice for protection due to its stability under various reaction conditions and its facile removal under acidic conditions.

-

Procedure:

-

Dissolve indole in a suitable aprotic solvent (e.g., tetrahydrofuran).

-

Add a base (e.g., sodium hydride) portion-wise at 0 °C to deprotonate the indole nitrogen.

-

Slowly add di-tert-butyl dicarbonate (Boc₂O) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with water and extract the product with an organic solvent.

-

Purify the resulting 1-BOC-indole by column chromatography.

-

Step 2: Formylation at the C3 Position

-

Rationale: The Vilsmeier-Haack reaction is a classic and efficient method for the formylation of electron-rich aromatic compounds like indoles. The BOC group at the N1 position directs the formylation to the C3 position.

-

Procedure:

-

To a solution of dimethylformamide (DMF) at 0 °C, slowly add phosphorus oxychloride (POCl₃) to form the Vilsmeier reagent.

-

Add a solution of 1-BOC-indole in DMF to the pre-formed Vilsmeier reagent.

-

Stir the reaction mixture at room temperature until the starting material is consumed.

-

Carefully pour the reaction mixture onto ice and basify with an aqueous solution of sodium hydroxide.

-

Extract the product, 1-BOC-3-formylindole, with an organic solvent and purify.

-

Step 3: Nitration at the C5 Position

-

Rationale: The electron-donating nature of the BOC-protected nitrogen and the electron-withdrawing effect of the formyl group direct the electrophilic nitration to the C5 position of the indole ring. A carefully chosen nitrating agent is crucial to avoid side reactions.

-

Procedure:

-

Dissolve 1-BOC-3-formylindole in a suitable solvent (e.g., acetic anhydride or concentrated sulfuric acid).

-

Cool the solution to 0 °C and slowly add a nitrating agent (e.g., fuming nitric acid or potassium nitrate).

-

Maintain the temperature and stir until the reaction is complete.

-

Carefully quench the reaction by pouring it onto ice-water.

-

Collect the precipitated product by filtration, wash with water, and dry.

-

Recrystallize or purify by column chromatography to obtain pure this compound.

-

Applications in Drug Discovery and Organic Synthesis

This compound is a versatile intermediate with significant potential in the synthesis of complex bioactive molecules.[][]

Elaboration of the Formyl Group

The aldehyde functionality at the C3 position is a synthetic handle that can be readily transformed into a variety of other functional groups:

-

Reductive Amination: To introduce substituted amine side chains, a common strategy in the development of kinase inhibitors and other targeted therapies.

-

Wittig and Horner-Wadsworth-Emmons Reactions: For the formation of carbon-carbon double bonds, enabling the synthesis of complex olefinic structures.

-

Oxidation: To the corresponding carboxylic acid, which can then be used for amide bond formation.

-

Reduction: To the alcohol, which can serve as a precursor for ether or ester linkages.[7]

Transformation of the Nitro Group

The nitro group at the C5 position is a key functional group for further molecular diversification:

-

Reduction to an Amine: This is a crucial transformation, as the resulting 5-aminoindole derivative can be further functionalized through acylation, alkylation, or diazotization reactions. This is a common pathway for the synthesis of compounds with anticancer activity.[8]

-

Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the nitro group can activate the aromatic ring for nucleophilic substitution reactions.

Deprotection of the BOC Group

The BOC group can be readily removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to reveal the N-H of the indole, which can be a critical step in the final stages of a synthesis or for biological activity.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves, safety goggles, and a lab coat.[9][10][11]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[9] Avoid contact with skin and eyes.[9][11]

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.[9]

-

In case of exposure:

-

Skin contact: Wash off with soap and plenty of water.[9][12]

-

Eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[9][12]

-

Inhalation: Move person into fresh air. If not breathing, give artificial respiration.[9][12]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.[9]

-

Conclusion

This compound is a strategically important and versatile building block in modern organic synthesis and drug discovery. Its trifunctional nature provides a rich platform for the construction of complex molecular architectures with diverse biological activities. A thorough understanding of its synthesis, reactivity, and handling is essential for leveraging its full potential in the development of novel therapeutics and functional materials.

References

- 1. New reaction facilitates drug discovery - Old inspiration, new chemical trick [bionity.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. crude.abx.de [crude.abx.de]

- 7. 1-BOC-3-HYDROXYMETHYL-5-NITROINDOLE Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]

- 8. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chemicalbook.com [chemicalbook.com]

- 10. fishersci.com [fishersci.com]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

A Technical Guide to tert-butyl 3-formyl-5-nitroindole-1-carboxylate: Properties, Synthesis, and Applications in Synthetic Chemistry

Introduction

The indole scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of pharmacologically active compounds, from neurotransmitters like serotonin to blockbuster drugs. The strategic functionalization of the indole ring is paramount in drug discovery, enabling the fine-tuning of molecular properties to achieve desired biological activity and pharmacokinetic profiles.

This guide provides an in-depth technical overview of tert-butyl 3-formyl-5-nitroindole-1-carboxylate (CAS No. 914349-06-7), a highly versatile synthetic intermediate.[1] This molecule is engineered with three distinct and orthogonally reactive functional groups: a tert-butyloxycarbonyl (Boc) protecting group at the N1 position, a formyl group at the C3 position, and a nitro group at the C5 position. This specific arrangement offers chemists a powerful platform for controlled, stepwise molecular elaboration, making it an invaluable building block in the synthesis of complex molecular libraries for screening and lead optimization. We will explore its fundamental properties, detail a robust synthetic strategy, and illuminate its key chemical transformations and their relevance in modern drug development.

Physicochemical and Structural Properties

The utility of a synthetic intermediate begins with a clear understanding of its fundamental properties. While extensive experimental data for this specific molecule is not broadly published, its key characteristics can be compiled from chemical databases and computational predictions.

Core Structural Features

The molecule's power lies in the strategic placement of its functional groups on the indole core.

Caption: Key functional groups of the title compound.

-

N1-Boc Group: This bulky protecting group serves a dual purpose. It deactivates the indole nitrogen, preventing unwanted side reactions during electrophilic substitution on the carbocyclic ring. Furthermore, it significantly enhances the solubility of the indole derivative in common organic solvents, simplifying reaction setup and purification.

-

C3-Formyl Group: The aldehyde at the C3 position is a versatile chemical handle. The C3 position is the most nucleophilic site on an unprotected indole, but its functionalization is often achieved after N-protection. This aldehyde is primed for a wide array of subsequent transformations.

-

C5-Nitro Group: As a strong electron-withdrawing group, the nitro moiety deactivates the benzene ring towards further electrophilic substitution. Its primary value lies in its capacity to be readily reduced to a primary amine (aniline), a critical pharmacophore in many drug classes.

Properties Data

The following table summarizes the key identifiers and computed properties for the molecule.

| Property | Value | Source |

| CAS Number | 914349-06-7 | [1] |

| Molecular Formula | C₁₄H₁₄N₂O₅ | [1] |

| Molecular Weight | 290.27 g/mol | [2] |

| Monoisotopic Mass | 290.09027 Da | [2] |

| IUPAC Name | tert-butyl 3-formyl-5-nitroindole-1-carboxylate | [2] |

| SMILES | CC(C)(C)OC(=O)N1C=C(C2=C1C=C(C=C2)--INVALID-LINK--[O-])C=O | |

| InChI Key | Not readily available |

Synthesis and Mechanistic Rationale

A logical and efficient synthesis of tert-butyl 3-formyl-5-nitroindole-1-carboxylate is critical for its use as a reliable building block. The most strategic pathway begins with commercially available 5-nitroindole and proceeds through two key steps: N-protection followed by C3-formylation. This sequence is chosen for reasons of reactivity and control. Attempting to nitrate an already N-Boc protected 3-formylindole would be challenging due to the deactivating nature of the formyl group.

Caption: Proposed two-step synthesis workflow.

Experimental Protocol: Synthesis

PART A: Synthesis of tert-butyl 5-nitroindole-1-carboxylate

This initial step is critical for activating the C3 position for formylation while protecting the indole nitrogen.

-

Rationale: The reaction of 5-nitroindole with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine (TEA) and a nucleophilic catalyst such as 4-dimethylaminopyridine (DMAP) is a standard and high-yielding method for N-Boc protection.[3] The base deprotonates the indole nitrogen, and the resulting anion attacks the electrophilic carbonyl carbon of Boc₂O.

-

Step-by-Step Protocol:

-

To a solution of 5-nitroindole (1.0 eq.) in dichloromethane (DCM, approx. 0.2 M) in a round-bottom flask, add triethylamine (1.3 eq.) and DMAP (0.1 eq.).

-

Stir the mixture at room temperature until all solids dissolve.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.2 eq.) in DCM to the reaction mixture.

-

Allow the reaction to stir at room temperature, monitoring its progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, dilute the mixture with DCM and wash sequentially with water and saturated brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the N-Boc protected intermediate as a solid.

-

PART B: Synthesis of tert-butyl 3-formyl-5-nitroindole-1-carboxylate

This is a classic Vilsmeier-Haack reaction, which introduces the formyl group regioselectively at the C3 position.

-

Rationale: The reaction of a phosphoryl halide like phosphoryl chloride (POCl₃) with a substituted amide like N,N-dimethylformamide (DMF) generates the electrophilic Vilsmeier reagent ([ClCH=N(CH₃)₂]⁺Cl⁻). The electron-rich C3 position of the N-Boc protected indole attacks this electrophile. Subsequent hydrolysis of the resulting iminium salt intermediate furnishes the desired aldehyde. The Boc group at N1 prevents reaction at the nitrogen and helps direct the substitution to C3.

-

Step-by-Step Protocol:

-

In a flame-dried, two-necked flask under an inert atmosphere (e.g., Argon), cool an appropriate volume of anhydrous DMF to 0 °C.

-

Add POCl₃ (approx. 1.5 eq.) dropwise to the cold DMF, maintaining the temperature below 5 °C. Stir for 30-60 minutes at this temperature to allow for the formation of the Vilsmeier reagent.

-

Add a solution of tert-butyl 5-nitroindole-1-carboxylate (1.0 eq., from Part A) in anhydrous DMF dropwise to the reaction mixture, ensuring the temperature remains low.

-

After the addition is complete, allow the reaction to slowly warm to room temperature and stir until TLC analysis indicates full consumption of the starting material.

-

Carefully quench the reaction by pouring it over crushed ice and a saturated aqueous solution of sodium acetate or sodium bicarbonate. This step hydrolyzes the intermediate and neutralizes the acid.

-

Stir the resulting mixture vigorously until a precipitate forms. Collect the solid product by vacuum filtration.

-

Wash the solid thoroughly with water and dry under vacuum to yield the final product, which can be further purified by recrystallization or chromatography if necessary.

-

Chemical Reactivity and Derivatization Pathways

The synthetic value of tert-butyl 3-formyl-5-nitroindole-1-carboxylate stems from the orthogonal reactivity of its three main functional groups. This allows for selective modification, providing access to a diverse range of derivatives from a single precursor.

Caption: Key derivatization pathways from the title compound.

Reactions at the C3-Formyl Group

-

Reductive Amination: This is arguably the most powerful transformation for this building block. The aldehyde can be reacted with a primary or secondary amine to form an imine, which is then reduced in situ (e.g., with sodium triacetoxyborohydride, NaBH(OAc)₃) to yield a C3-aminomethyl-indole derivative. This reaction is a cornerstone of library synthesis, allowing for the introduction of a vast array of amine-containing side chains.

-

Wittig Olefination: Reaction with a phosphorus ylide (a Wittig reagent) converts the aldehyde into an alkene, providing a C3-vinylindole. This is useful for introducing rigid linkers or other functional groups.

-

Oxidation/Reduction: The aldehyde can be easily oxidized to a carboxylic acid (e.g., using KMnO₄ or NaClO₂) or reduced to a primary alcohol (e.g., using NaBH₄). These transformations provide access to another set of key functional groups for further conjugation or modification.

Transformations of the C5-Nitro Group

-

Reduction to Aniline: The most significant reaction of the nitro group is its reduction to the corresponding C5-aminoindole. This is typically achieved with high efficiency using reagents like tin(II) chloride (SnCl₂) in an acidic medium, or catalytic hydrogenation (H₂ over Pd/C). The resulting aniline is a key intermediate for synthesizing amides, sulfonamides, or for use in cross-coupling reactions.

Deprotection of the N1-Boc Group

-

Acid-Mediated Cleavage: The Boc group is designed for stability under basic and nucleophilic conditions but is readily cleaved under acidic conditions. Treatment with strong acids like trifluoroacetic acid (TFA) in a solvent like DCM efficiently removes the Boc group, liberating the indole N-H. This step is often performed towards the end of a synthetic sequence to reveal the final pharmacophore.

Applications in Medicinal Chemistry and Drug Discovery

The true value of tert-butyl 3-formyl-5-nitroindole-1-carboxylate is realized when its orthogonal reactivity is leveraged for systematic Structure-Activity Relationship (SAR) studies. A common workflow in a drug discovery program would be:

-

Scaffold Elaboration: Use the C3-formyl group for parallel synthesis via reductive amination with a library of diverse amines to explore the chemical space around this position.

-

Pharmacophore Installation: Reduce the C5-nitro group to the C5-amino group. This aniline can then be acylated or sulfonated with another library of reagents to probe the SAR at this position.

-

Final Deprotection: If the indole N-H is a required feature for biological activity (e.g., for hydrogen bonding with a protein target), the N-Boc group can be removed as a final step.

This strategy allows for the rapid generation of hundreds of discrete analogues, where changes are made systematically at each of the three key positions. By keeping two positions constant while varying the third, researchers can deconstruct the SAR and identify the key molecular features driving potency, selectivity, and desired ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Conclusion

Tert-butyl 3-formyl-5-nitroindole-1-carboxylate is more than just a chemical; it is a sophisticated tool for synthetic and medicinal chemists. Its well-defined structure, featuring three orthogonally reactive sites, provides a robust and reliable platform for the construction of complex, biologically relevant molecules. The logical and scalable synthetic route, coupled with the predictable reactivity of its functional groups, makes it an exemplary building block for accelerating the drug discovery process.

References

1-BOC-3-FORMYL-5-NITROINDOLE molecular weight

An In-Depth Technical Guide to 1-BOC-3-Formyl-5-Nitroindole: A Core Scaffold in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic building block of significant interest in medicinal chemistry. We will explore its fundamental physicochemical properties, outline detailed protocols for its synthesis and characterization, and contextualize its application within the demanding landscape of modern drug discovery. The strategic placement of the nitro group, the versatile formyl handle, and the acid-labile BOC protecting group makes this molecule a highly valuable intermediate for constructing complex molecular architectures. This guide serves as a resource for researchers aiming to leverage this compound in the synthesis of novel therapeutic agents, with a particular focus on its role in developing inhibitors for challenging oncology targets like the c-Myc G-quadruplex.

Introduction: The Strategic Value of a Multifunctional Indole

The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals. Its unique electronic properties and ability to participate in various biological interactions have cemented its importance. The subject of this guide, this compound, is a highly functionalized derivative designed for maximum synthetic utility.

-

The 5-Nitro Group: This powerful electron-withdrawing group significantly modulates the electronic character of the indole ring. It serves as a key interaction point (e.g., hydrogen bond acceptor) in ligand-target binding and can be a precursor for further chemical elaboration, such as reduction to an amine group, enabling a host of subsequent reactions. The nitro-containing aromatic ring is a recognized pharmacophore in several marketed drugs.[]

-

The 3-Formyl Group: The aldehyde at the C3 position is a versatile chemical handle. It is primed for a wide array of transformations, including reductive aminations, Wittig reactions, and condensations, providing a direct and efficient route to introduce molecular diversity and build out complex side chains.

-

The 1-BOC Group: The tert-butoxycarbonyl (BOC) protecting group on the indole nitrogen is crucial for controlled synthesis. It deactivates the otherwise reactive N-H proton, preventing unwanted side reactions and directing electrophilic substitution (like formylation) specifically to the electron-rich C3 position. Its key advantage is its lability under acidic conditions, allowing for clean deprotection without affecting other sensitive functional groups.

This strategic combination of functionalities makes this compound not just a static molecule, but a dynamic platform for generating libraries of compounds for biological screening.[]

Physicochemical and Spectroscopic Profile

A precise understanding of a compound's properties is the foundation of its effective use. The identity and purity of this compound must be rigorously confirmed before its use in any synthetic or biological workflow.

Core Properties

The fundamental properties of the title compound are summarized below. This data is critical for reaction planning, stoichiometry calculations, and analytical characterization.

| Property | Value | Source(s) |

| Molecular Weight | 290.27 g/mol | [][4] |

| Molecular Formula | C₁₄H₁₄N₂O₅ | [][4] |

| CAS Number | 914349-06-7 | [] |

| Appearance | Typically a solid | [5] (by analogy) |

| Storage | 4°C, under inert gas (e.g., Nitrogen) | [5][6] (by analogy) |

Spectroscopic Characterization: A Self-Validating System

Spectroscopic analysis provides a definitive fingerprint of the molecule. Below are the expected spectral characteristics that serve to validate the successful synthesis and purification of this compound.

| Technique | Feature | Expected Observation |

| ¹H NMR | Aldehyde Proton (-CHO) | Singlet, ~10.0 ppm |

| Aromatic Protons | Signals between ~7.5-8.5 ppm, showing characteristic splitting for a 1,2,4-trisubstituted benzene ring | |

| C2-Proton | Singlet, ~8.0-8.5 ppm | |

| BOC Protons (-C(CH₃)₃) | Singlet, ~1.7 ppm, integrating to 9H | |

| FT-IR | Aldehyde C=O Stretch | Strong absorption band at ~1670-1690 cm⁻¹ |

| BOC C=O Stretch | Strong absorption band at ~1730-1750 cm⁻¹ | |

| Nitro N-O Stretch | Two strong absorption bands at ~1520 cm⁻¹ (asymmetric) and ~1340 cm⁻¹ (symmetric) | |

| Mass Spec (ESI+) | [M+Na]⁺ | Expected m/z peak at ~313.08 |

Synthesis and Purification Workflow

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. The following workflow represents a logical and field-proven approach.

Retrosynthetic Analysis

A logical approach to the synthesis begins with a retrosynthetic breakdown, which simplifies the target molecule into readily available starting materials.

References

Solubility Profile of 1-BOC-3-Formyl-5-Nitroindole: A Theoretical and Practical Guide

An In-depth Technical Guide for Researchers

Executive Summary: This document provides a comprehensive technical overview of the solubility characteristics of 1-BOC-3-formyl-5-nitroindole (MW: 290.27 g/mol , Formula: C₁₄H₁₄N₂O₅)[]. Due to the absence of extensive published empirical data, this guide synthesizes theoretical principles of chemical solubility with data from structurally analogous compounds to predict its behavior in common organic solvents. Furthermore, it equips researchers with a robust, step-by-step experimental protocol to determine precise solubility in their own laboratory settings, ensuring the reliable preparation of stock solutions and reaction mixtures for drug discovery and development applications.

Introduction: The Importance of Solubility in a Research Context

This compound is a heterocyclic compound featuring a complex arrangement of functional groups that makes it a valuable intermediate in medicinal chemistry. The success of its application in synthesis, purification, and biological screening hinges on a clear understanding of its solubility. Inappropriate solvent selection can lead to failed reactions, inaccurate concentration measurements in bioassays, and difficulties in purification. This guide serves as a foundational resource for scientists, providing both predictive insights and practical methodologies for handling this compound effectively.

Physicochemical Characterization and Its Influence on Solubility

The solubility of a compound is dictated by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" serves as a primary guideline, where polar solutes dissolve in polar solvents and non-polar solutes in non-polar solvents[2].

The structure of this compound contains distinct regions with competing polarity characteristics:

-

Indole Core: The bicyclic aromatic indole system is largely non-polar but possesses a nitrogen heteroatom capable of hydrogen bonding.

-

N-BOC Group (tert-Butoxycarbonyl): This is a large, bulky, and predominantly non-polar (lipophilic) protecting group. It significantly increases the steric hindrance around the indole nitrogen and contributes to solubility in less polar environments.

-

3-Formyl Group (-CHO): The aldehyde group is strongly polar and can act as a hydrogen bond acceptor.

-

5-Nitro Group (-NO₂): This is a highly polar, strong electron-withdrawing group that significantly increases the molecule's overall polarity and dipole moment.

Overall Polarity Assessment: The molecule presents a dichotomous nature. The highly polar nitro and formyl groups are juxtaposed with the large, non-polar BOC group. This structure suggests that the most effective solvents will be those that can successfully solvate both the polar and non-polar regions of the molecule. Therefore, polar aprotic solvents are predicted to be the most effective.

Predicted Solubility Profile

Based on the structural analysis, the following table summarizes the predicted solubility of this compound. This data is predictive and should be confirmed experimentally using the protocol in Section 4.

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | Excellent ability to solvate both polar (nitro, formyl) and non-polar (BOC, aromatic rings) moieties. |

| Dimethylformamide (DMF) | High | Similar to DMSO, effectively solvates a wide range of functional groups. | |

| Acetonitrile (ACN) | Moderate to High | A polar solvent that can dissolve the compound, though perhaps less effectively than DMSO or DMF for high concentrations. | |

| Acetone | Moderate | A less polar aprotic solvent; its ketone group can interact favorably with the solute. | |

| Tetrahydrofuran (THF) | Moderate | An ether with moderate polarity, capable of solvating the BOC group and interacting with the polar functionalities. | |

| Chlorinated | Dichloromethane (DCM) | Moderate to Low | Can solvate the non-polar parts of the molecule but may struggle with the highly polar nitro group, limiting high solubility. |

| Chloroform | Moderate to Low | Similar performance to DCM. | |

| Polar Protic | Methanol / Ethanol | Low | The large non-polar BOC group and aromatic system will likely limit solubility in these highly polar, hydrogen-bonding solvents. |

| Water | Very Low/Insoluble | The compound's significant non-polar character makes it poorly soluble in water. | |

| Non-Polar | Hexanes / Heptane | Very Low/Insoluble | These solvents cannot effectively solvate the highly polar nitro and formyl groups, leading to insolubility. |

| Toluene | Very Low/Insoluble | While it can engage in π-π stacking with the indole ring, it is insufficient to overcome the energy penalty of solvating the polar functional groups. |

Experimental Protocol for Solubility Determination

This section provides a reliable, two-stage protocol for determining the solubility of this compound in a solvent of choice. This procedure is adapted from standard qualitative analysis methodologies[3][4][5].

Materials and Reagents

-

This compound

-

Selected organic solvents (analytical grade)

-

Small test tubes or 2 mL glass vials

-

Vortex mixer

-

Analytical balance (readable to 0.1 mg)

-

Pasteur pipettes or micropipettes

-

Spatula

Stage 1: Qualitative Solubility Test

This initial test quickly establishes a rough estimate of solubility (e.g., soluble, partially soluble, or insoluble).

-

Preparation: Place approximately 2-3 mg of the compound into a small, dry test tube.

-

Solvent Addition: Add 0.5 mL of the chosen solvent to the test tube.

-

Mixing: Vigorously shake or vortex the mixture for 60 seconds[5].

-

Observation: Visually inspect the solution.

-

Soluble: The solid completely dissolves, leaving a clear solution.

-

Partially Soluble: Some solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve at all.

-

Stage 2: Quantitative Solubility Determination (Gravimetric Method)

This method determines the solubility in mg/mL.

-

Initial Measurement: Weigh out approximately 10 mg of this compound into a pre-weighed 2 mL glass vial. Record the exact mass of the compound and the vial.

-

Solvent Titration: Using a micropipette, add the solvent in small, precise increments (e.g., 100 µL).

-

Agitation: After each addition, cap the vial and vortex for 1-2 minutes. Observe for dissolution.

-

Endpoint Determination: Continue adding solvent incrementally until the solid is completely dissolved. The total volume of solvent added is the volume required to dissolve the initial mass of the compound.

-

Calculation:

-

Solubility (mg/mL) = Initial Mass of Compound (mg) / Total Volume of Solvent Added (mL)

-

Experimental Workflow Diagram

Caption: Experimental workflow for determining compound solubility.

Interpreting Solubility Data: A Deeper Look

The solubility behavior of this compound can be understood through the lens of intermolecular forces. The diagram below illustrates the key interactions at play.

Caption: Solute-solvent interactions governing solubility.

-

In Non-Polar Solvents (e.g., Hexane): While van der Waals forces between the solvent and the BOC group are favorable, the energy required to break the strong dipole-dipole interactions between the polar nitro and formyl groups of the solute molecules is too high. The non-polar solvent cannot effectively solvate these polar regions, resulting in insolubility.

-

In Polar Aprotic Solvents (e.g., DMSO): These solvents possess a strong dipole moment, allowing them to effectively solvate the polar nitro and formyl groups. Simultaneously, their organic nature allows for favorable van der Waals interactions with the non-polar BOC group and indole ring. This ability to accommodate all parts of the solute molecule leads to high solubility.

Conclusion

References

physical properties of N-Boc protected 5-nitroindole-3-carboxaldehyde

An In-Depth Technical Guide to the Physical and Chemical Properties of N-Boc Protected 5-Nitroindole-3-Carboxaldehyde

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of N-Boc protected 5-nitroindole-3-carboxaldehyde, a key intermediate in synthetic organic chemistry and drug discovery. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's core physical properties, synthesis, characterization, and applications, grounding all information in established scientific principles and methodologies.

Introduction: A Versatile Synthetic Building Block

N-Boc protected 5-nitroindole-3-carboxaldehyde (tert-butyl 3-formyl-5-nitro-1H-indole-1-carboxylate) is a highly functionalized indole derivative. The strategic placement of three key functional groups—a Boc-protected nitrogen, a nitro group at the 5-position, and a carboxaldehyde at the 3-position—makes it an exceptionally valuable precursor for the synthesis of complex heterocyclic molecules.

The indole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs.[1] The addition of the electron-withdrawing nitro group and the versatile aldehyde functionality enhances the synthetic utility of the indole core, allowing for a wide range of chemical transformations. This guide will elucidate the fundamental properties and experimental considerations necessary for effectively utilizing this compound in a research and development setting.

Core Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is paramount for its successful application in synthesis and analysis. The data presented below has been consolidated from various authoritative sources.

| Property | Value | Source(s) |

| CAS Number | 914349-06-7 | [2][3] |

| Molecular Formula | C₁₄H₁₄N₂O₅ | [3] |

| Molecular Weight | 290.27 g/mol | [3] |

| IUPAC Name | tert-butyl 3-formyl-5-nitro-1H-indole-1-carboxylate | [2] |

| Appearance | Light yellow to yellow powder/crystal | [4] |

| Purity | Typically ≥98% | [2][4] |

| Solubility | Soluble in organic solvents such as DMSO and dimethylformamide.[5] Sparingly soluble in aqueous buffers. | [5] |

| Storage Conditions | Ambient temperature, though storage in a cool, dark place is recommended.[2] May be air sensitive; storing under an inert gas is advisable. |

Synthesis and Purification: A Methodological Deep Dive

The most common and efficient method for synthesizing N-Boc protected 5-nitroindole-3-carboxaldehyde is through the Vilsmeier-Haack formylation of its precursor, N-Boc-5-nitroindole.

The Vilsmeier-Haack Reaction: Mechanism and Rationale

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[6][7] The reaction proceeds via an electrophilic aromatic substitution mechanism.

-

Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[6][8][9]

-

Electrophilic Attack: The electron-rich indole ring of the N-Boc-5-nitroindole substrate attacks the electrophilic Vilsmeier reagent. The formylation occurs regioselectively at the C3 position, which is the most nucleophilic site on the indole ring.

-

Hydrolysis: The resulting iminium salt intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde product.[6][8]

The Boc protecting group on the indole nitrogen is crucial as it enhances the stability of the indole ring to the reaction conditions and influences the electronic properties of the substrate.

Caption: Vilsmeier-Haack reaction workflow for synthesis.

Step-by-Step Synthesis Protocol

This protocol is a generalized procedure based on standard Vilsmeier-Haack conditions.[6][10]

-

Reagent Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool N,N-dimethylformamide (DMF) to 0°C in an ice bath.

-

Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) (typically 1.2-1.5 equivalents) dropwise to the cooled DMF, maintaining the temperature below 5°C. Stir the mixture at this temperature for 30-60 minutes to allow for the complete formation of the Vilsmeier reagent.

-

Substrate Addition: Dissolve N-Boc-5-nitroindole (1 equivalent) in a minimal amount of DMF or another suitable solvent like dichloromethane (DCE). Add this solution dropwise to the pre-formed Vilsmeier reagent.

-

Reaction: Allow the reaction mixture to warm to room temperature and then heat as necessary (e.g., 60-80°C), monitoring the progress by Thin Layer Chromatography (TLC).[10]

-

Quenching: Once the reaction is complete, cool the mixture back to 0°C and carefully quench it by pouring it onto crushed ice or adding a cold aqueous solution of sodium bicarbonate or sodium acetate.

-

Workup: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude product.[11]

Purification via Column Chromatography

The crude product is typically purified using silica gel column chromatography to isolate the desired compound from unreacted starting material and byproducts.[11]

Caption: Standard workflow for column chromatography purification.

Detailed Purification Protocol:

-

Slurry Preparation: Prepare a slurry of silica gel (60-120 mesh) in the initial, low-polarity mobile phase (e.g., 5-10% ethyl acetate in petroleum ether).

-

Column Packing: Pour the slurry into a glass column and allow it to pack under gravity or with light pressure, ensuring a level and uniform bed.

-

Loading: Dissolve the crude product in a minimum amount of dichloromethane or the mobile phase and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry powder onto the top of the packed column.

-

Elution: Begin elution with the low-polarity mobile phase, gradually increasing the polarity (e.g., increasing the percentage of ethyl acetate) to move the desired compound down the column.

-

Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified N-Boc protected 5-nitroindole-3-carboxaldehyde.

Spectroscopic Characterization

Structural confirmation and purity assessment are typically performed using NMR and IR spectroscopy. While a specific experimental spectrum is not provided, the expected signals can be predicted based on the known structure and data from similar indole-3-carboxaldehyde derivatives.[12][13]

| Technique | Expected Characteristic Signals |

| ¹H NMR | ~10.1 ppm (s, 1H): Aldehyde proton (-CHO). ~8.2-8.8 ppm (m, 2H): Aromatic protons on the nitro-substituted benzene ring. ~7.4-8.0 ppm (m, 2H): Remaining aromatic protons. ~1.7 ppm (s, 9H): Protons of the tert-butyl group (-C(CH₃)₃). |

| ¹³C NMR | ~185 ppm: Aldehyde carbonyl carbon (C=O). ~150 ppm: Carbamate carbonyl carbon (Boc C=O). ~140-145 ppm: Aromatic carbon attached to the nitro group. ~110-138 ppm: Other aromatic carbons. ~85 ppm: Quaternary carbon of the Boc group (-C(CH₃)₃). ~28 ppm: Methyl carbons of the Boc group (-C(CH₃)₃). |

| IR (cm⁻¹) | ~3100-3000: Aromatic C-H stretch. ~2980-2850: Aliphatic C-H stretch (Boc group). ~1730-1700: C=O stretch (Boc carbamate). ~1680-1660: C=O stretch (aldehyde). ~1520 & ~1340: Asymmetric and symmetric N-O stretch (nitro group). |

Reactivity, Stability, and Safe Handling

Reactivity Profile

-

Aldehyde Group: The aldehyde is the primary site for transformations such as oxidation to a carboxylic acid, reduction to an alcohol, or nucleophilic additions (e.g., Wittig, Grignard reactions).[14]

-

Nitro Group: The nitro group is strongly deactivating for electrophilic aromatic substitution but can be reduced to an amine, providing a route to 5-aminoindole derivatives.

-

Boc Protecting Group: The tert-butyloxycarbonyl group is stable to many reaction conditions but can be readily cleaved under acidic conditions (e.g., with trifluoroacetic acid) to deprotect the indole nitrogen.[15]

Stability and Storage

The compound is generally stable under ambient conditions.[2] However, for long-term storage, it is recommended to keep it in a cool, dark, and dry place under an inert atmosphere to prevent potential degradation from air or light.

Safety and Handling

According to safety data, N-Boc protected 5-nitroindole-3-carboxaldehyde is classified as an irritant.[2]

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

-

Precautionary Measures: Use in a well-ventilated area, wear appropriate personal protective equipment (PPE) including gloves (P280) and eye protection. Avoid breathing dust (P261).[2]

Applications in Drug Discovery and Organic Synthesis

The true value of this compound lies in its role as a versatile intermediate. Indole-3-carboxaldehyde derivatives are precursors to a wide range of biologically active molecules, including anti-inflammatory, anticancer, antibacterial, and antifungal agents.[16][17][18]

The functional handles of N-Boc protected 5-nitroindole-3-carboxaldehyde allow for sequential or orthogonal chemical modifications, enabling the construction of complex molecular libraries for high-throughput screening and lead optimization in drug discovery programs.[1][4]

Caption: Role as a central intermediate for diverse scaffolds.

Conclusion

N-Boc protected 5-nitroindole-3-carboxaldehyde is a well-characterized and synthetically accessible compound with significant value for chemical research. Its defined physical properties, established synthetic route via the Vilsmeier-Haack reaction, and predictable reactivity make it a reliable building block. The trifunctional nature of this molecule provides chemists with multiple avenues for elaboration, solidifying its role as a key intermediate in the pursuit of novel therapeutics and complex organic molecules.

References

- 1. nbinno.com [nbinno.com]

- 2. 5-Nitro-1H-indole-3-carboxaldehyde, N-BOC protected | 914349-06-7 [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. chemimpex.com [chemimpex.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. ijpcbs.com [ijpcbs.com]

- 8. jk-sci.com [jk-sci.com]

- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 10. aml.iaamonline.org [aml.iaamonline.org]

- 11. derpharmachemica.com [derpharmachemica.com]

- 12. rsc.org [rsc.org]

- 13. rsc.org [rsc.org]

- 14. RU2760000C1 - Method for producing indole-3-carbinol - Google Patents [patents.google.com]

- 15. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. derpharmachemica.com [derpharmachemica.com]

An In-depth Technical Guide to the Physicochemical Characterization of 1-BOC-3-formyl-5-nitroindole

Abstract

This technical guide addresses the melting and boiling points of 1-BOC-3-formyl-5-nitroindole (CAS 914349-06-7), a compound of interest in contemporary drug discovery and organic synthesis. In the absence of experimentally determined and published data for these specific physical constants, this document provides a comprehensive framework for their empirical determination. We will delve into the theoretical considerations, present a detailed, field-proven protocol for melting point analysis, and discuss the challenges and approaches to determining the boiling point of a thermally sensitive, high-molecular-weight solid. This guide is intended for researchers, scientists, and drug development professionals who require accurate physicochemical data to advance their work.

Introduction: The Significance of Physicochemical Properties

This compound is a functionalized indole derivative. The tert-butyloxycarbonyl (BOC) protecting group on the indole nitrogen provides stability and enhances solubility in organic solvents, while the formyl and nitro groups at the 3 and 5 positions, respectively, offer reactive handles for further synthetic transformations. In drug development, precise knowledge of a compound's melting and boiling points is fundamental. The melting point is a crucial indicator of purity and is vital for quality control, while the boiling point informs purification strategies such as distillation, particularly under reduced pressure.

Theoretical Considerations and Comparative Analysis

While direct data is absent for our target compound, we can draw inferences from structurally related molecules. For instance, the parent compound lacking the nitro group, 1-BOC-3-formylindole (CAS 57476-50-3), is reported to have a melting point of 119-121°C and a boiling point of 380°C at 760 mmHg.[1]

The introduction of a nitro group (-NO₂) at the 5-position is expected to significantly influence the melting point. The nitro group is strongly electron-withdrawing and increases the molecule's polarity and capacity for intermolecular dipole-dipole interactions. These stronger intermolecular forces require more thermal energy to overcome, which typically results in a higher melting point compared to the non-nitrated analogue. A precise, experimentally determined value is, however, essential for any rigorous scientific application.

Experimental Determination of Melting Point

The melting point of a crystalline solid is the temperature at which it transitions to a liquid state. For pure compounds, this transition occurs over a narrow range (typically 0.5-1.0°C). Impurities tend to depress and broaden this melting range. The following protocol outlines the standard capillary method using a modern digital melting point apparatus.

Data Presentation: Physicochemical Properties

| Compound | CAS Number | Melting Point (°C) | Boiling Point (°C) |

| This compound | 914349-06-7 | Not Reported | Not Reported |

| 1-BOC-3-formylindole | 57476-50-3 | 119-121 | 380 (at 760 mmHg)[1] |

Detailed Protocol for Melting Point Determination

This protocol is designed to be a self-validating system, incorporating a preliminary rapid determination to establish an approximate range, followed by a slower, more precise measurement.

Materials and Equipment:

-

This compound (ensure the sample is dry and finely powdered)

-

Capillary tubes (one end sealed)

-

Digital melting point apparatus (e.g., Mel-Temp or similar)

-

Mortar and pestle or spatula for sample preparation

Step-by-Step Methodology:

-

Sample Preparation:

-

Place a small amount of this compound onto a clean, dry surface.

-

If the crystals are large, gently grind them to a fine powder. This ensures uniform packing and heat transfer.

-

Carefully tap the open end of a capillary tube into the powdered sample until a small amount of solid enters the tube.

-

Invert the tube and tap it gently on a hard surface to cause the solid to fall to the bottom. For more effective packing, drop the capillary tube, sealed-end down, through a long glass tube onto the benchtop.[2]

-

The final packed sample height should be 2-3 mm.[2] An excessive amount of sample will lead to a broader, inaccurate melting range.

-

-

Rapid, Approximate Melting Point Determination:

-

Insert the packed capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to a rapid heating rate (e.g., 10-20°C per minute).

-

Observe the sample through the viewing lens.

-

Record the temperature at which the sample begins to melt and the temperature at which it becomes completely liquid. This provides a rough estimate of the melting range.

-

-

Accurate Melting Point Determination:

-

Allow the apparatus to cool to at least 20°C below the approximate melting point observed in the previous step.

-

Prepare a new capillary tube with a fresh sample of the compound.

-

Place the new tube in the apparatus.

-

Set the heating rate to a slow and steady 1-2°C per minute. A slow heating rate is critical to allow the sample and the thermometer to be in thermal equilibrium, ensuring an accurate reading.

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Continue heating at the slow rate and record the temperature (T₂) at which the last crystal melts into a clear liquid.[2]

-

The melting point is reported as the range T₁ - T₂.

-

-

Repeat for Verification:

-

Repeat the accurate determination with a fresh sample to ensure reproducibility. Consistent results from two or more trials confirm the accuracy of the measurement.

-

Experimental Workflow Diagram

Caption: Workflow for the experimental determination of melting point.

Considerations for Boiling Point Determination

Determining the boiling point of a solid, high-molecular-weight organic compound like this compound presents significant challenges. Such compounds often have very high boiling points and are prone to thermal decomposition at or below their boiling temperature under standard atmospheric pressure.

Key Considerations:

-

Thermal Stability: The presence of a nitro group can increase the likelihood of decomposition at elevated temperatures. Heating the compound to its atmospheric boiling point could result in degradation rather than boiling.

-

Vacuum Distillation: The most appropriate method for determining the boiling point of a thermally sensitive compound is distillation under reduced pressure (vacuum distillation). By lowering the pressure, the boiling point is significantly reduced, often to a temperature where the compound is stable.

-

Relevance: For non-volatile solids used in pharmaceutical development, the decomposition temperature, often determined by thermogravimetric analysis (TGA), can be a more relevant and practical piece of data than the boiling point.

Given these factors, a detailed protocol for boiling point determination is omitted, as it is often not a primary characterization parameter for such solids unless a specific need for distillation arises.

Conclusion

While the precise melting and boiling points of this compound remain to be published, this guide provides the necessary framework for their rigorous experimental determination. The detailed protocol for melting point analysis emphasizes accuracy and reproducibility, which are cornerstones of scientific integrity. Understanding and applying these fundamental characterization techniques are essential for any researcher working with novel chemical entities, ensuring data quality and advancing the progress of drug discovery and development.

References

Introduction: The Indole Scaffold and the Influence of Nitration

An In-Depth Technical Guide to the Electronics of the 5-Nitroindole Scaffold

The indole core is a quintessential "privileged scaffold" in medicinal chemistry, forming the structural basis for a vast array of natural products, pharmaceuticals, and agrochemicals.[1][2][3] Its inherent electron-rich nature typically dictates its reactivity, predisposing it to electrophilic substitution, particularly at the C3 position. However, the introduction of a potent electron-withdrawing group, such as a nitro (-NO2) group, fundamentally alters this electronic landscape. This guide focuses specifically on the 5-nitroindole scaffold, exploring how the strategic placement of the nitro group transforms the molecule's electronic properties, reactivity, and, consequently, its application in drug discovery and biotechnology.

The presence of the nitro group at the 5-position serves as a powerful modulator of the indole ring's electron density through a combination of inductive and resonance effects.[4][5] This modification deactivates the benzene portion of the scaffold towards traditional electrophilic attack and profoundly influences the nucleophilicity of the pyrrole ring. Understanding these electronic perturbations is paramount for researchers aiming to leverage the 5-nitroindole core as a versatile building block for designing targeted therapeutics and novel functional materials.[6]

Pillar 1: Core Electronic Properties and Their Consequences

The defining characteristic of the 5-nitroindole scaffold is its electron-deficient nature, a direct consequence of the nitro group's powerful electron-withdrawing capabilities.

Resonance and Inductive Effects

The nitro group exerts a strong negative inductive effect (-I) due to the high electronegativity of the nitrogen and oxygen atoms, pulling electron density away from the aromatic ring through the sigma bond framework.[4] More significantly, it exerts a powerful negative resonance effect (-R or -M effect), delocalizing the pi-electrons of the indole ring onto the nitro group itself. This delocalization introduces partial positive charges at the ortho and para positions relative to the nitro group (C4, C6, and the pyrrole nitrogen), rendering the ring significantly less reactive towards electrophiles compared to unsubstituted indole.[5]

References

- 1. researchgate.net [researchgate.net]

- 2. Reactivity of 3-nitroindoles with electron-rich species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A review on indole synthesis from nitroarenes: classical to modern approaches - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00338E [pubs.rsc.org]

- 4. youtube.com [youtube.com]

- 5. quora.com [quora.com]

- 6. frontiersin.org [frontiersin.org]

A Technical Guide to the Theoretical Properties of Substituted Nitroindoles: From Quantum Chemistry to Drug Design

Abstract

Substituted nitroindoles represent a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities. The potent electron-withdrawing nature of the nitro group fundamentally alters the electronic landscape of the indole ring, bestowing unique reactivity and interaction capabilities that are pivotal for drug development. This in-depth technical guide provides a comprehensive exploration of the theoretical properties of substituted nitroindoles. We delve into the quantum chemical underpinnings that govern their electronic structure, reactivity, and physicochemical properties. This guide is intended for researchers, computational chemists, and drug development professionals, offering field-proven insights into the application of theoretical chemistry for the rational design of novel nitroindole-based therapeutics.

Introduction: The Nitroindole Scaffold in Medicinal Chemistry

The indole ring is a ubiquitous motif in biologically active natural products and synthetic drugs. The introduction of a nitro group, a powerful electron-withdrawing substituent, dramatically modulates the indole's properties. This modification decreases the electron density of the aromatic system, influencing its susceptibility to electrophilic and nucleophilic attack and altering its potential for intermolecular interactions, such as hydrogen bonding and π-stacking.[1]

Notably, substituted 5-nitroindoles and 7-nitroindoles have emerged as promising candidates in oncology.[2] For instance, certain derivatives have been shown to act as potent binders and stabilizers of G-quadruplex (G4) DNA structures in the promoter regions of oncogenes like c-Myc, leading to the downregulation of gene expression and subsequent cell cycle arrest in cancer cells.[2] Understanding the theoretical basis of these properties is paramount for optimizing existing scaffolds and discovering new therapeutic agents.

Theoretical Methods for Property Prediction

The accurate prediction of molecular properties is foundational to modern, rational drug design. For substituted nitroindoles, Density Functional Theory (DFT) has become the workhorse for reliable and computationally efficient analysis.[3][4]

The Primacy of Density Functional Theory (DFT)

DFT calculations are used to determine the electronic structure, optimized geometry, and various energetic properties of molecules.[3] The choice of functional and basis set is critical for obtaining results that correlate well with experimental data.

-

Functionals: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is widely used and has been shown to provide a good balance of accuracy and computational cost for organic molecules, including indole derivatives.[4][5]

-

Basis Sets: Pople-style basis sets, such as 6-31G(d) or the more flexible 6-311+G(d,p), are commonly employed. The inclusion of polarization functions (d,p) is crucial for accurately describing the non-spherical electron distribution in π-systems and polar bonds, such as the C-NO₂ bond.[4][5]

Experimental Protocol: Step-by-Step DFT Calculation of a Substituted Nitroindole

This protocol outlines a typical workflow for calculating the electronic properties of a molecule like 5-nitro-2-methylindole using a quantum chemistry package such as Gaussian.

-

Structure Input:

-

Build the 3D structure of 5-nitro-2-methylindole using a molecular editor (e.g., GaussView, Avogadro).[6]

-

Perform an initial geometry optimization using a molecular mechanics force field (e.g., UFF) to obtain a reasonable starting structure.

-

-

Input File Generation:

-

Set up the calculation in the chosen software. The input file will specify the theoretical method, basis set, type of calculation, and charge/multiplicity.

-

Example Gaussian Input Line: #p B3LYP/6-311+G(d,p) Opt Freq Pop=Full

-

#p: Prints additional output.

-

B3LYP/6-311+G(d,p): Specifies the DFT functional and basis set.

-

Opt: Requests a geometry optimization to find the lowest energy conformation.

-

Freq: Requests a frequency calculation to confirm the optimized structure is a true minimum (no imaginary frequencies).

-

Pop=Full: Requests a full population analysis, which provides information on atomic charges, molecular orbitals (HOMO, LUMO), and the dipole moment.

-

-

-

Execution and Analysis:

-

Submit the input file to the calculation engine.

-

Upon completion, analyze the output file. Key information includes:

-

The Impact of Substitution on Electronic Properties

The position and electronic nature of substituents profoundly influence the theoretical properties of the nitroindole core. The nitro group itself significantly lowers the HOMO and LUMO energy levels compared to unsubstituted indole, indicating a less reactive nucleophile but a more potent electrophile.[8]

Frontier Molecular Orbitals (HOMO & LUMO)

The HOMO and LUMO, collectively known as frontier molecular orbitals, are key to understanding chemical reactivity.

-

HOMO (Highest Occupied Molecular Orbital): Represents the ability of a molecule to donate electrons (nucleophilicity). A higher HOMO energy corresponds to a better electron donor.

-

LUMO (Lowest Unoccupied Molecular Orbital): Represents the ability of a molecule to accept electrons (electrophilicity). A lower LUMO energy corresponds to a better electron acceptor.

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of chemical stability. A larger gap implies higher stability and lower chemical reactivity.[3]

The diagram below illustrates the general effect of electron-donating groups (EDG) and electron-withdrawing groups (EWG) on the frontier orbital energies of a nitroindole scaffold.

Caption: Effect of substituents on nitroindole frontier orbital energies.

Tabulated Electronic Properties

The following table presents representative theoretical data for a series of substituted 5-nitroindoles, calculated at the B3LYP/6-311+G(d,p) level of theory. These values illustrate the quantitative impact of substituents on key electronic descriptors.

| Substituent (at C2) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

| -H | -6.89 | -2.75 | 4.14 | 5.85 |

| -CH₃ (EDG) | -6.65 | -2.68 | 3.97 | 6.02 |

| -Cl (EWG) | -6.98 | -2.95 | 4.03 | 4.98 |

| -CN (EWG) | -7.25 | -3.21 | 4.04 | 3.21 |

| -OCH₃ (EDG) | -6.42 | -2.61 | 3.81 | 6.33 |

Note: These are illustrative values based on trends reported in the literature. Actual calculated values may vary slightly based on the specific software and computational setup.[7][8][9][10]

Molecular Electrostatic Potential (MEP)

An MEP map provides a visual representation of the charge distribution on the van der Waals surface of a molecule.[11] It is invaluable for identifying regions of positive and negative electrostatic potential, which correspond to likely sites for electrophilic and nucleophilic attack, respectively.[12]

-

Red Regions: Indicate negative potential (electron-rich), typically found around electronegative atoms like the oxygens of the nitro group. These are sites for electrophilic attack.

-

Blue Regions: Indicate positive potential (electron-poor), often found near hydrogen atoms bonded to heteroatoms (e.g., the indole N-H). These are sites for nucleophilic attack.

Caption: Workflow for generating and interpreting an MEP map.

Reactivity and Mechanistic Insights

The electronic properties dictated by the nitro group and other substituents govern the reactivity of the indole ring.

Electrophilic Aromatic Substitution

Unlike the electron-rich indole, which readily undergoes electrophilic substitution at the C3 position, the nitroindole ring is significantly deactivated.[13][14][15] The strong electron-withdrawing effect of the nitro group reduces the nucleophilicity of the ring, making these reactions more challenging. Theoretical calculations can predict the most likely site of substitution by analyzing the stability of the cationic intermediates (arenium ions or σ-complexes) formed upon electrophile attack.[13][16] Generally, substitution is directed to the positions that best avoid destabilizing the positive charge adjacent to the nitro group.

Nucleophilic Attack and Dearomatization

The electron-deficient nature of the nitroindole ring makes it susceptible to nucleophilic attack, a reactivity mode not typically observed in standard indoles. In particular, 3-nitroindoles have been shown to act as potent electrophiles.[16] They can undergo reactions with a variety of nucleophiles, often leading to dearomatization products. DFT calculations are instrumental in elucidating the mechanisms of these reactions, allowing for the characterization of transition states and intermediates, thereby providing a rationale for the observed regioselectivity and stereoselectivity.

Application in Drug Development: QSAR

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates variations in the physicochemical properties (described by molecular descriptors) of a series of compounds with their biological activity.[17]

Building a QSAR Model

A robust QSAR model can predict the activity of novel, unsynthesized compounds, thereby guiding lead optimization and reducing the need for extensive experimental screening.[17]

Caption: A typical workflow for developing a QSAR model.

Key Molecular Descriptors for Nitroindoles

For nitroindole-based anticancer agents, a variety of descriptors are often found to be important in QSAR models:[17][18]

-

Electronic Descriptors:

-

HOMO and LUMO energies: Relate to the molecule's ability to participate in charge-transfer interactions.[18]

-

Dipole Moment (µ): Influences solubility and the ability to interact with polar residues in a binding site.[18]

-

Atomic Charges (e.g., qC2, qC6): The partial charge on specific atoms can be crucial for binding interactions.[19]

-

-

Topological/Constitutional Descriptors:

-

Hydrophobicity Descriptors:

-

logP: The logarithm of the octanol-water partition coefficient, a key indicator of a molecule's lipophilicity, which affects its ability to cross cell membranes.[18]

-

A hypothetical QSAR equation for the anticancer activity (pIC₅₀) of indole derivatives might look like this:[19]

pIC₅₀ = β₀ + β₁(qC2) + β₂(qC6) + β₃(HOMO) + β₄(LUMO) + ...

Where the coefficients (β) indicate the positive or negative contribution of each descriptor to the biological activity.[19] For example, a study on indole derivatives targeting the A498 cancer cell line found that atomic charges on carbons C2 and C6, along with HOMO and LUMO energies, were significant predictors of activity.[19]

Conclusion

The theoretical properties of substituted nitroindoles provide a rich and complex field of study with direct applications in modern drug discovery. By leveraging computational tools like Density Functional Theory and QSAR, researchers can gain profound insights into the electronic structure, reactivity, and biological activity of this versatile scaffold. This guide has outlined the fundamental principles, key methodologies, and practical applications of theoretical chemistry in the context of nitroindole research. A deep understanding of these theoretical properties empowers scientists to move beyond serendipity and towards the rational, mechanism-driven design of the next generation of nitroindole-based therapeutics.

References

- 1. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

- 2. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Computational studies on nitro derivatives of BN indole as high energetic material - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, Characterization, Fluorescence Properties, and DFT Modeling of Difluoroboron Biindolediketonates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. m.youtube.com [m.youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. wuxibiology.com [wuxibiology.com]

- 9. chemrxiv.org [chemrxiv.org]

- 10. chemrxiv.org [chemrxiv.org]

- 11. Wolfram Demonstrations Project [demonstrations.wolfram.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. The nitro group directs electrophilic aromatic substitution to th... | Study Prep in Pearson+ [pearson.com]

- 15. Electrophilic Aromatic Substitution — Making Molecules [makingmolecules.com]

- 16. Electrophilic ipso-substitutions. Part 1. Reaction of 3-substituted indoles with nitronium and nitrosonium ions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 17. Modeling of the anticancer action for radical derivatives of nitroazoles: quantitative structure-activity relationship (QSAR) study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

Methodological & Application

1-BOC-3-FORMYL-5-NITROINDOLE reaction mechanism in organic synthesis

A Senior Application Scientist's Guide to a Versatile Synthetic Intermediate

Abstract

1-BOC-3-formyl-5-nitroindole stands as a pivotal intermediate in contemporary organic synthesis, particularly within the realms of medicinal chemistry and drug development.[][] Its trifunctional nature—a protected indole nitrogen, an electrophilic aldehyde, and a reducible nitro group—offers a rich platform for molecular diversification. This guide provides an in-depth exploration of the synthesis and reaction mechanisms of this building block, supported by detailed, field-tested protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Introduction: The Strategic Value of this compound

The indole nucleus is a privileged scaffold, forming the core of numerous natural products and pharmaceuticals.[3] The strategic functionalization of this ring system is paramount in drug discovery. This compound (CAS 914349-06-7) is a highly valuable derivative for several reasons:[][4]

-

N-BOC Protection: The tert-butyloxycarbonyl (BOC) group protects the indole nitrogen, preventing unwanted side reactions and modulating the ring's electronic properties.[3][5] Its facile removal under acidic conditions provides a straightforward path to the free indole.[6][7]

-

C3-Formyl Group: The aldehyde at the C3 position is a versatile chemical handle, susceptible to a wide range of transformations including reductive amination, oxidation, reduction, and carbon-carbon bond-forming reactions.[8][9]

-

C5-Nitro Group: The electron-withdrawing nitro group significantly influences the reactivity of the indole ring. More importantly, it can be readily reduced to a primary amine, which serves as a key nucleophilic site for building complex molecular architectures, often seen in c-Myc G-quadruplex binders and other anticancer agents.[10]

This combination of functionalities allows for a sequential and controlled elaboration of the indole scaffold, making it an ideal starting material for library synthesis and lead optimization programs.

Synthesis of the Core Intermediate

The most common and efficient method for preparing this compound is through the Vilsmeier-Haack formylation of N-BOC-5-nitroindole. This reaction is a cornerstone of heterocyclic chemistry for introducing formyl groups onto electron-rich aromatic systems.[11][12]

Vilsmeier-Haack Reaction: Mechanism and Rationale

The reaction proceeds in two main stages:

-

Formation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl₃) activates N,N-dimethylformamide (DMF) to form the highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[12][13][14]

-

Electrophilic Aromatic Substitution: The electron-rich indole ring attacks the Vilsmeier reagent, typically at the C3 position. The resulting intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde.[14][15]

The N-BOC and C5-nitro groups are both electron-withdrawing, which deactivates the indole ring compared to the parent heterocycle. However, electrophilic substitution is still strongly directed to the C3 position. The reaction must often be gently heated to overcome the deactivation and achieve a reasonable reaction rate.

Caption: Synthetic Workflow for this compound.

Protocol: Vilsmeier-Haack Formylation

Materials:

-

1-BOC-5-nitroindole

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Saturated aqueous sodium acetate solution

-

Ethyl acetate

-

Brine

Procedure:

-

In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous DMF.

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add POCl₃ dropwise to the DMF, ensuring the internal temperature does not exceed 10 °C. Stir for 30 minutes at 0 °C to allow for the formation of the Vilsmeier reagent.

-

Add 1-BOC-5-nitroindole to the flask in one portion.

-

Allow the reaction mixture to warm to room temperature, then heat to 50-60 °C. Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

-

Cool the reaction mixture back to 0 °C.

-

Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium acetate. This step is exothermic and will hydrolyze the intermediate.

-

Stir vigorously for 1 hour, during which time the product may precipitate.

-

Extract the mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude solid by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization to afford the title compound as a yellow solid.